molecular formula C30H48O3 B024919 Ganodermatriol(P) CAS No. 105300-28-5

Ganodermatriol(P)

Cat. No.: B024919
CAS No.: 105300-28-5
M. Wt: 456.7 g/mol
InChI Key: LIJZGBVDQCTWLG-RVFLQCAWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganodermatriol(P) can be synthesized through various methods, including chemical synthesis and biotransformation. The chemical synthesis involves multiple steps, starting from simpler triterpenoid precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to facilitate the formation of the desired triterpenoid structure .

Industrial Production Methods: Industrial production of Ganodermatriol(P) often involves the cultivation of Ganoderma lucidum under controlled conditions. The bioactive compounds are then extracted using methods such as ultra-sonication, organic solvent extraction (e.g., ethanol, methanol), and microwave-assisted extraction . These methods ensure the efficient extraction of Ganodermatriol(P) and other triterpenoids from the fungal biomass.

Chemical Reactions Analysis

Types of Reactions: Ganodermatriol(P) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its bioactivity or to synthesize derivatives for further study .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ganodermatriol(P), each with unique bioactive properties .

Comparison with Similar Compounds

Ganodermatriol(P) continues to be a subject of extensive research due to its promising therapeutic potential and diverse applications in various scientific fields.

Biological Activity

Ganodermatriol(P) is a significant bioactive compound derived from the Ganoderma genus, particularly noted for its diverse pharmacological properties. This article delves into the biological activities associated with Ganodermatriol(P), supported by data tables, case studies, and detailed research findings.

Overview of Ganodermatriol(P)

Ganodermatriol(P) is categorized under triterpenoids, a class of compounds known for their extensive health benefits. These compounds are predominantly found in Ganoderma lucidum (Reishi mushroom), which has been used in traditional medicine for centuries. The structural complexity of Ganodermatriol(P) contributes to its multifaceted biological activities.

Biological Activities

The biological activities of Ganodermatriol(P) can be summarized as follows:

  • Anticancer Effects
    • Ganodermatriol(P) has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it induces apoptosis and inhibits metastasis.
    • Case Study : In vitro studies demonstrated that Ganodermatriol(P) significantly reduced cell viability in human breast cancer cells (MCF-7) and liver cancer cells (HepG2) through the activation of apoptotic pathways.
  • Anti-inflammatory Properties
    • This compound exhibits potent anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators.
    • Research Findings : A study showed that Ganodermatriol(P) reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential in treating inflammatory diseases.
  • Neuroprotective Effects
    • Ganodermatriol(P) has been linked to neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's.
    • Data Table 1 : Summary of Neuroprotective Studies
    StudyModelOutcome
    Zhang et al.Alzheimer's miceReduced amyloid plaque formation
    Li et al.Neuroblastoma cellsIncreased neuronal survival
  • Antioxidant Activity
    • The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress.
    • Mechanism : It enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.
  • Antimicrobial Activity
    • Ganodermatriol(P) exhibits antimicrobial effects against various pathogens, including bacteria and fungi.
    • Research Findings : In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans.

The mechanisms through which Ganodermatriol(P) exerts its biological effects include:

  • Modulation of Signaling Pathways : It influences critical signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cell survival.
  • Gene Expression Regulation : The compound alters the expression levels of genes associated with apoptosis, inflammation, and oxidative stress response.

Challenges and Future Perspectives

Despite the promising biological activities, research on Ganodermatriol(P) faces challenges such as:

  • Limited Clinical Trials : Most studies are preclinical, necessitating further clinical trials to validate efficacy in humans.
  • Standardization Issues : Variability in extraction methods and formulations can affect the bioactivity of Ganodermatriol(P).

Properties

IUPAC Name

2-[(4R)-4-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJZGBVDQCTWLG-RVFLQCAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105300-28-5
Record name Ganodermatriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105300-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganodermatriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105300285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANODERMATRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470J2A4Z5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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